Ethyl 3-(4-Chloro-2-methylphenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(4-Chloro-2-methylphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-hydroxypropanoate moiety, which is further substituted with a 4-chloro-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-Chloro-2-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-Chloro-2-methylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: 3-(4-Chloro-2-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-Chloro-2-methylphenyl)-3-hydroxypropanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-Chloro-2-methylphenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro and hydroxyl groups can influence its binding affinity and specificity towards these targets, leading to the modulation of biochemical pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
Ethyl 3-(4-Chloro-2-methylphenyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoate: Similar structure but with a bromo substituent instead of chloro, which can affect its reactivity and biological activity.
Ethyl 3-(4-Chloro-2-ethylphenyl)-3-hydroxypropanoate: Similar structure but with an ethyl group instead of a methyl group, which can influence its steric properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H15ClO3 |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
ethyl 3-(4-chloro-2-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15ClO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6,11,14H,3,7H2,1-2H3 |
InChI Key |
CCEMPTCJNRETIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)Cl)C)O |
Origin of Product |
United States |
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